Pyridazine-3,4-diamine: A Technical Overview of Chemical Properties and Structure
Pyridazine-3,4-diamine: A Technical Overview of Chemical Properties and Structure
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical properties and structure of Pyridazine-3,4-diamine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported information for structurally related compounds with theoretical predictions to offer a robust profile of this molecule.
Chemical Structure and Identification
Pyridazine-3,4-diamine is a heterocyclic aromatic compound. Its structure consists of a pyridazine ring substituted with two amino groups at the C3 and C4 positions.
dot graph "Chemical_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} Caption: Chemical structure of Pyridazine-3,4-diamine.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Pyridazine-3,4-diamine |
| CAS Number | 17972-36-2 |
| Molecular Formula | C₄H₆N₄ |
| Molecular Weight | 110.12 g/mol |
| Canonical SMILES | C1=CC(=C(N=N1)N)N |
| InChI | InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,5,7)(H2,6,8) |
| InChIKey | CYCNSKOONFXROI-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Melting Point | >200 °C | Based on related diaminopyridazines which are typically high-melting solids. |
| Boiling Point | Decomposes before boiling | Expected for a compound with multiple hydrogen bonding groups. |
| pKa (most basic) | 4-6 | The amino groups increase the basicity compared to pyridazine (pKa ≈ 2.24). The exact value depends on which nitrogen is protonated.[1][2] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO). | The presence of two amino groups and the pyridazine nitrogens allows for significant hydrogen bonding with polar solvents. Lower aliphatic amines are generally soluble in water. |
| Appearance | Expected to be a crystalline solid, possibly off-white to yellow. | Based on the appearance of similar aromatic diamines. |
Spectral Data (Predicted)
While specific spectra for Pyridazine-3,4-diamine are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure.
Table 3: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Two signals in the aromatic region for the pyridazine ring protons. - Two broad signals for the non-equivalent amino group protons, which would be exchangeable with D₂O. |
| ¹³C NMR | - Four signals for the four carbon atoms of the pyridazine ring. The carbons attached to the amino groups would be shifted downfield. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). - N-H bending vibrations around 1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 110.12. - Fragmentation patterns involving the loss of ammonia (NH₃) and hydrogen cyanide (HCN). |
Synthesis
dot digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} Caption: Proposed synthesis of Pyridazine-3,4-diamine.
Experimental Protocol (Representative)
The following is a representative, generalized protocol for the amination of a dichloropyradazine. Note: This is a theoretical procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Objective: To synthesize Pyridazine-3,4-diamine from 3,4-dichloropyridazine.
Materials:
-
3,4-dichloropyridazine
-
Aqueous ammonia (concentrated) or liquid ammonia
-
A suitable solvent (e.g., ethanol, dioxane) if not using neat ammonia
-
Sealed reaction vessel (e.g., autoclave or high-pressure reaction tube)
Procedure:
-
In a high-pressure reaction vessel, place 3,4-dichloropyridazine.
-
Add an excess of concentrated aqueous ammonia or carefully condense liquid ammonia into the vessel at low temperature.
-
Seal the vessel securely.
-
Heat the reaction mixture to a temperature typically in the range of 150-200 °C. The optimal temperature and reaction time will need to be determined experimentally.
-
Maintain the reaction at this temperature with stirring for several hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS) if possible.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a flask and remove the volatile components (ammonia, solvent) under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Characterization: The final product should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Logical Relationships and Experimental Workflow
The development and characterization of Pyridazine-3,4-diamine would follow a logical workflow from synthesis to final analysis.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} Caption: Logical workflow for the synthesis and characterization.
Conclusion
Pyridazine-3,4-diamine is a molecule of interest with potential applications in medicinal chemistry and materials science. While detailed experimental data is sparse in the current literature, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.
